molecular formula C17H15FN4O B4357377 N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-METHYLBENZAMIDE

N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-METHYLBENZAMIDE

Cat. No.: B4357377
M. Wt: 310.33 g/mol
InChI Key: BRYDSFXEPLHBLX-UHFFFAOYSA-N
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Description

N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-METHYLBENZAMIDE is a synthetic organic compound that features a triazole ring substituted with a fluorobenzyl group and a methylbenzamide moiety

Preparation Methods

The synthesis of N1-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and the triazole intermediate.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the triazole derivative with 2-methylbenzoyl chloride under basic conditions to form the desired compound.

Chemical Reactions Analysis

N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biological Research: It is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N1-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-METHYLBENZAMIDE can be compared with other similar compounds, such as:

    N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-methylbenzamide: This compound lacks the fluorine atom, which may result in different biological activity and chemical properties.

    N-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-2-methylbenzamide: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-12-5-2-3-8-15(12)16(23)20-17-19-11-22(21-17)10-13-6-4-7-14(18)9-13/h2-9,11H,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYDSFXEPLHBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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